5'-Deoxy-5'-iodouridine

Descripción general

Descripción

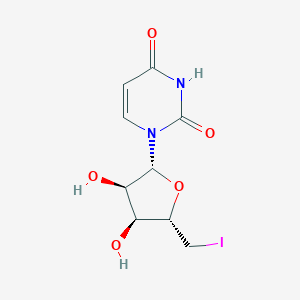

5’-Desoxi-5’-iodouridina: es un análogo de nucleósido de pirimidina con la fórmula molecular C9H11IN2O5 . Se caracteriza estructuralmente por la presencia de un átomo de yodo en la posición 5’ de la molécula de uridina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5’-Desoxi-5’-iodouridina típicamente implica la yodación de 5’-desoxiuridina. Un método común incluye el uso de yodo y un agente oxidante adecuado, como el ácido yódico, en un medio acuoso . La reacción se lleva a cabo bajo condiciones controladas para garantizar la yodación selectiva en la posición 5’.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 5’-Desoxi-5’-iodouridina no están ampliamente documentados, el enfoque general implica ampliar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para producir el compuesto a granel .

Análisis De Reacciones Químicas

Tipos de reacciones: 5’-Desoxi-5’-iodouridina se somete a diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de yodo en la posición 5’ puede ser sustituido por otros nucleófilos, como tioles o aminas.

Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, aunque las condiciones y los reactivos específicos pueden variar.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen tioles, aminas y otros nucleófilos.

Reacciones de oxidación y reducción: Se pueden utilizar reactivos como el peróxido de hidrógeno o el borohidruro de sodio, según la transformación deseada.

Principales productos formados:

Reacciones de sustitución: Los productos incluyen 5’-desoxi-5’-tiouridina o 5’-desoxi-5’-aminouridina, según el nucleófilo utilizado.

Reacciones de oxidación y reducción: Los productos varían en función de las condiciones redox específicas aplicadas.

Aplicaciones Científicas De Investigación

Química: 5’-Desoxi-5’-iodouridina se utiliza como precursor en la síntesis de varios análogos de nucleósidos.

Biología: En la investigación biológica, 5’-Desoxi-5’-iodouridina se utiliza para estudiar los mecanismos de replicación y reparación del ADN. Su incorporación al ADN puede ayudar a dilucidar los efectos de los nucleósidos halogenados en los procesos genéticos .

Medicina: El compuesto ha mostrado potencial como agente antiviral, particularmente contra el virus del herpes simple. Su mecanismo de acción implica la inhibición de la síntesis del ADN viral, lo que la convierte en una candidata para el desarrollo de fármacos antivirales .

Industria: En la industria farmacéutica, 5’-Desoxi-5’-iodouridina se utiliza en el desarrollo de medicamentos antivirales. Sus propiedades únicas la convierten en un intermedio valioso en la síntesis de agentes terapéuticos .

Mecanismo De Acción

5’-Desoxi-5’-iodouridina ejerce sus efectos al incorporarse al ADN viral durante la replicación. La presencia del átomo de yodo interrumpe el apareamiento de bases normal, lo que lleva a la formación de estructuras de ADN defectuosas. Esto inhibe la actividad de las ADN polimerasas virales y la timidilato fosforilasa, evitando en última instancia la replicación viral . El compuesto se dirige a las vías de síntesis del ADN viral, lo que lo hace efectivo contra ciertos virus de ADN .

Comparación Con Compuestos Similares

Compuestos similares:

Idoxuridina: Otro análogo de nucleósido yodado con propiedades antivirales.

5-Iodo-2’-desoxiuridina: Similar en estructura y función, utilizado en la investigación antiviral.

Singularidad: 5’-Desoxi-5’-iodouridina es única debido a su sustitución específica en la posición 5’, que imparte propiedades químicas y biológicas distintas. Su capacidad para inhibir selectivamente la síntesis del ADN viral la diferencia de otros análogos de nucleósidos .

Actividad Biológica

5'-Deoxy-5'-iodouridine (Idoxuridine) is a nucleoside analog with significant biological activity, particularly in the fields of virology and oncology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is structurally similar to thymidine, with the iodine atom substituting the hydroxyl group at the 5' position. This modification enhances its biological activity, particularly as an antiviral agent.

Antiviral Activity:

- This compound exhibits potent antiviral properties by inhibiting viral DNA synthesis. It acts as a competitive inhibitor of thymidine during viral replication, leading to the incorporation of this analog into viral DNA, which disrupts normal viral replication processes.

- The compound has shown effectiveness against various viruses, including herpes simplex virus (HSV), where it inhibits viral replication by interfering with DNA polymerase activity.

Antitumor Activity:

- In addition to its antiviral properties, this compound has demonstrated antitumor effects. It induces apoptosis in cancer cells by inhibiting DNA synthesis and promoting cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antiviral Efficacy Against HSV:

- In a controlled study, patients with HSV infections treated with Idoxuridine showed a marked reduction in viral load compared to those receiving placebo. The treatment group experienced fewer outbreaks and faster healing times, underscoring the compound's potential as an effective antiviral agent.

-

Oncological Applications:

- A clinical trial involving patients with indolent lymphoid malignancies revealed that treatment with this compound resulted in improved survival rates and reduced tumor sizes. The mechanism was attributed to its ability to replace thymidine in rapidly dividing cancer cells, leading to impaired DNA replication and subsequent cell death .

Safety and Toxicology

While this compound shows promise as both an antiviral and anticancer agent, its safety profile must be considered. Studies indicate that while it is generally well tolerated, some patients may experience side effects such as nausea and hematological toxicity at higher doses. Continuous monitoring for adverse effects is recommended during treatment regimens .

Future Research Directions

Ongoing research aims to explore the full therapeutic potential of this compound in various clinical settings. Areas of interest include:

- Development of combination therapies that enhance its efficacy against resistant viral strains.

- Investigation into its use alongside other chemotherapeutic agents for synergistic effects in cancer treatment.

- Detailed studies on its pharmacokinetics and long-term safety profiles in diverse patient populations .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMNIUYGXIQPPK-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162095 | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-58-6 | |

| Record name | 5′-Deoxy-5′-iodouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 5'-deoxy-5'-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can lithium hexamethyldisilazide (LiHMDS) directly lithiate 5'-deoxy-5'-iodouridine at the C-6 position?

A1: No, direct lithiation of this compound at the C-6 position using LiHMDS is not observed. Research indicates that LiHMDS alone cannot generate the C-6 lithiated species. Instead, temporary silylation at either the O-4 or N-3 position of the uracil ring is crucial for successful C-6 lithiation with LiHMDS. This temporary modification likely alters the electronic properties of the uracil ring, enabling subsequent lithiation. []

Q2: What is a notable application of this temporary silylation-assisted lithiation strategy?

A2: This strategy allows for efficient intramolecular alkylation of this compound. Researchers successfully utilized this method to synthesize 6,5'-C-cyclouridine, a compound with potential biological activity. [] This highlights the utility of this approach for generating modified nucleosides, which could be valuable for various applications, including drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.